Aniline hydroiodide (CAS 45497-73-2) is a highly conjugated, aromatic organic halide salt primarily procured as a structure-directing bulky cation and surface passivator in next-generation perovskite photovoltaics and optoelectronics. Unlike standard small-molecule precursors, the anilinium cation features a rigid phenyl ring directly attached to the ammonium group, maximizing electronic delocalization. In industrial and advanced laboratory workflows, it is utilized to fabricate 2D/3D mixed-dimensional perovskite heterostructures that successfully bridge the gap between the high power conversion efficiency of 3D perovskites and the superior environmental stability of 2D perovskites. Its procurement is critical for applications requiring precise work function tuning, enhanced out-of-plane charge transport, and robust protection against moisture and thermal degradation[1].
Substituting aniline hydroiodide with common aliphatic analogs, such as butylammonium iodide (BAI), fundamentally compromises device performance because aliphatic chains act as strong electrical insulators, severely impeding out-of-plane charge transport in 2D/3D architectures. Attempting to use phenethylammonium iodide (PEAI) alters the steric profile and electronic coupling, as PEAI contains a flexible ethyl linker that disrupts the direct pi-conjugation between the aromatic ring and the perovskite inorganic framework. Furthermore, substituting with aniline hydrochloride or hydrobromide introduces halide mismatch in pure iodide-based perovskite systems (e.g., FAPbI3 or FASnI3). This mismatch triggers halide migration, phase segregation, and the formation of deep-level trap states at the interface, ultimately destroying the operational stability of the solar cell under thermal stress [1].
In the fabrication of mixed-dimensional 2D/3D perovskite solar cells, the choice of the bulky organic spacer is critical for out-of-plane charge transport. Comparative studies demonstrate that using anilinium iodide (AnI) as the spacer cation yields significantly higher photovoltaic performance than the industry-standard aliphatic spacer, butylammonium iodide (BAI). For n=5 layer configurations, the AnI-based device achieved a power conversion efficiency (PCE) of 5.96%, nearly double the 3.02% PCE of the BAI-based reference. This enhancement is directly attributed to the electronic delocalization properties of the aromatic anilinium ring, which mitigates the insulating effect typical of standard aliphatic spacers [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) in n=5 2D/3D perovskites |
| Target Compound Data | 5.96% PCE |
| Comparator Or Baseline | Butylammonium iodide (BAI) at 3.02% PCE |
| Quantified Difference | 97% relative increase in power conversion efficiency |
| Conditions | n=5 2D/3D perovskite solar cell architecture |
Procuring AnI over standard aliphatic spacers allows manufacturers to double the efficiency of stable 2D/3D perovskite modules by overcoming the charge transport bottleneck.
Lead-free tin halide perovskites (THPSCs) suffer from rapid degradation due to the oxidation of Sn2+ to Sn4+ upon exposure to moisture and oxygen. Incorporating aniline hydroiodide to form a 2D/3D passivated structure (AN2FASnI3) drastically alters the degradation kinetics. Devices utilizing AnI achieved a baseline PCE of 10.6% and remarkably retained 100% of their initial efficiency after 150 hours of unencapsulated exposure to ambient air. In contrast, standard unpassivated 3D tin perovskites degrade within hours under identical conditions. The rigid, hydrophobic anilinium layer effectively blocks moisture ingress and passivates surface defects that mediate oxidation [1].
| Evidence Dimension | PCE retention under unencapsulated air exposure |
| Target Compound Data | 100% retention after 150 hours |
| Comparator Or Baseline | Unpassivated 3D tin perovskites (rapid degradation within hours) |
| Quantified Difference | Complete stabilization vs total failure in ambient conditions |
| Conditions | Unencapsulated devices in ambient air for 150 hours |
This unparalleled oxidation resistance makes AnI a mandatory additive for any commercial scale-up of eco-friendly, lead-free tin perovskite photovoltaics.
Precise energy level alignment at the perovskite/hole transport layer (HTL) interface is required to minimize non-radiative recombination. First-principles calculations and experimental validations confirm that modifying the FAPbI3 perovskite surface with anilinium iodide allows for quantitative regulation of the work function (ΔΦ). Unlike flexible aliphatic amines, the rigid anilinium cation induces specific surface structure relaxation and direct surface charge exchange, enabling exact tuning of the valence band maximum. This precise alignment facilitates optimal hole extraction while maintaining the bulk optoelectronic properties of the underlying 3D perovskite [1].
| Evidence Dimension | Work function (ΔΦ) tunability |
| Target Compound Data | Quantitative, linear regulation of valence band maximum |
| Comparator Or Baseline | Non-conjugated aliphatic amines (insufficient charge exchange) |
| Quantified Difference | Direct surface charge exchange enabled by pi-conjugation |
| Conditions | FAPbI3 perovskite surface modification |
Engineers can use AnI to precisely match the energy levels of custom transport layers, reducing interfacial energy losses in high-efficiency p-i-n solar cells.
AnI is the optimal choice for formulating perovskite inks where enhanced out-of-plane charge transport and high moisture resistance are simultaneously required, outperforming standard aliphatic spacers like BAI [1].
Procured as a critical additive or post-treatment to suppress Sn2+ to Sn4+ oxidation, enabling the fabrication of air-stable, unencapsulated tin halide solar cells [2].
Utilized at the perovskite/HTL interface in high-efficiency FAPbI3 devices to quantitatively tune the work function and minimize non-radiative recombination losses [3].
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